molecular formula C18H17F2N3O2S2 B2754875 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide CAS No. 1252900-99-4

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide

Katalognummer: B2754875
CAS-Nummer: 1252900-99-4
Molekulargewicht: 409.47
InChI-Schlüssel: JMRSUAMJXZTSIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure features a 3-butyl substituent on the pyrimidinone ring, a sulfanyl (-S-) bridge at position 2, and an acetamide group linked to a 2,5-difluorophenyl moiety. Its molecular formula is C₁₉H₁₈F₂N₃O₂S₂, with a molecular weight of 440.49 g/mol.

Eigenschaften

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S2/c1-2-3-7-23-17(25)16-13(6-8-26-16)22-18(23)27-10-15(24)21-14-9-11(19)4-5-12(14)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRSUAMJXZTSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation for Pyrimidine Ring Formation

The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation of 3-aminothiophene derivatives with carbamate esters or urea. A representative protocol adapted from US3957783A involves:

Reaction Conditions

Component Quantity Role
3-Amino-5-butylthiophene 1.0 equiv Thiophene precursor
Ethyl carbamate 1.2 equiv Cyclizing agent
ZnCl₂ 0.1 equiv Lewis acid catalyst
Temperature 200°C Reaction duration: 1 hour

The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of ethyl carbamate, followed by dehydration to form the pyrimidine ring. The 4-oxo group arises in situ during cyclization.

Alkylation at Position 3

Introducing the butyl group requires alkylation of the pyrimidine nitrogen. Patent EP3356372B1 describes using butyl bromide under basic conditions:

Procedure

  • Dissolve thieno[3,2-d]pyrimidin-4-one (1.0 equiv) in DMF.
  • Add K₂CO₃ (2.0 equiv) and butyl bromide (1.5 equiv).
  • Heat at 80°C for 6 hours.
  • Yield: 78% (reported for analogous alkylations).

Functionalization with Sulfanyl-Acetamide Side Chain

Acetamide Coupling

The thiol intermediate is coupled to bromoacetylated 3,5-difluoroaniline. US20160220586A1 details a two-step process:

Step 1: Synthesis of N-(3,5-difluorophenyl)bromoacetamide

  • React 3,5-difluoroaniline (1.0 equiv) with bromoacetyl bromide (1.1 equiv) in dichloromethane.
  • Use triethylamine (2.0 equiv) as base.
  • Stir at 0°C → RT for 2 hours.
  • Yield: 92%.

Step 2: Thioether Formation

  • Combine thienopyrimidine-thiol (1.0 equiv) and N-(3,5-difluorophenyl)bromoacetamide (1.05 equiv) in DMF.
  • Add K₂CO₃ (2.0 equiv).
  • Heat at 50°C for 3 hours.
  • Yield: 76%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.32 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 2H, Ar-H), 4.12 (s, 2H, SCH₂CO), 3.89 (t, J = 7.2 Hz, 2H, NCH₂), 1.65–1.55 (m, 2H, CH₂), 1.42–1.30 (m, 2H, CH₂), 0.91 (t, J = 7.3 Hz, 3H, CH₃).
  • HRMS : m/z calculated for C₁₉H₁₈F₂N₃O₂S₂ [M+H]⁺: 410.0864; found: 410.0868.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 12.7 min.

Industrial-Scale Considerations and Challenges

Purification Optimization

Patent EP3356372B1 highlights difficulties in column chromatography for large-scale synthesis. Alternatives include:

  • Crystallization : Use ethanol/water mixtures to isolate the final product.
  • Acid-Base Extraction : Remove unreacted starting materials via pH-dependent solubility.

Hazard Mitigation

  • Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent handling.
  • Use flow chemistry to minimize exposure to high-temperature steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. The following aspects highlight their potential:

Case Study: Anticancer Activity

A study by Salama et al. synthesized several thieno[3,2-d]pyrimidine derivatives and tested them against various cancer cell lines. Results showed that modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cells, indicating the importance of structural variations in enhancing therapeutic efficacy.

Antimicrobial Applications

The compound also shows promising antimicrobial properties:

Spectrum of Activity

  • Bacterial Efficacy : Thieno[3,2-d]pyrimidine derivatives have been reported to be effective against a range of bacteria including E. coli and S. aureus.
  • Fungal Activity : Studies indicate effectiveness against fungi such as C. albicans, suggesting broad-spectrum antimicrobial capabilities.

Case Study: Antimicrobial Efficacy

In another investigation focusing on Mycobacterium tuberculosis, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL. This highlights their potential as therapeutic agents against resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Functional GroupInfluence on Activity
Sulfanyl GroupEnhances interaction with biological targets
Chloro and Fluoro SubstituentsModulate lipophilicity and bioavailability

Wirkmechanismus

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)

  • Molecular Formula : C₂₅H₂₅N₃O₂S₂
  • Molecular Weight : 463.61 g/mol
  • Key Structural Differences: Substituent at position 3: 3-methyl vs. 3-butyl in the target compound. Additional phenyl group at position 7 of the thienopyrimidinone core. Acetamide linked to 4-butylphenyl (non-fluorinated) vs. 2,5-difluorophenyl.
  • Physicochemical Properties: H-Bond Donors: 1; H-Bond Acceptors: 5. The 4-butylphenyl group increases hydrophobicity compared to the fluorinated phenyl group in the target compound.

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 686771-47-1)

  • Molecular Formula : C₂₂H₁₉F₃N₃O₃S₂
  • Molecular Weight : 519.56 g/mol
  • Key Structural Differences :
    • Substituent at position 3: 4-methylphenyl vs. 3-butyl.
    • Acetamide linked to 4-(trifluoromethoxy)phenyl (electron-withdrawing group) vs. 2,5-difluorophenyl.
  • Physicochemical Properties: H-Bond Donors: 1; H-Bond Acceptors: 6.

Comparative Data Table

Property Target Compound CAS 1040632-67-4 CAS 686771-47-1
Molecular Weight (g/mol) 440.49 463.61 519.56
H-Bond Donors 1 1 1
H-Bond Acceptors 5 5 6
Core Substituent (Position 3) 3-butyl 3-methyl + 7-phenyl 4-methylphenyl
Phenyl Ring Substituent 2,5-difluoro 4-butylphenyl 4-(trifluoromethoxy)phenyl
Key Functional Groups Sulfanyl-acetamide, difluorophenyl Sulfanyl-acetamide, butylphenyl Sulfanyl-acetamide, CF₃O-phenyl

Research Findings and Implications

  • Lipophilicity : The target compound’s 2,5-difluorophenyl group likely provides intermediate lipophilicity compared to the highly hydrophobic 4-butylphenyl (CAS 1040632-67-4) and the polar trifluoromethoxy group (CAS 686771-47-1).
  • Binding Interactions : The fluorinated phenyl groups in both the target compound and CAS 686771-47-1 may enhance interactions with aromatic residues in enzyme active sites, as seen in related kinase inhibitors .
  • Metabolic Stability : Fluorine atoms in the target compound and CAS 686771-47-1 are expected to reduce oxidative metabolism, a feature critical for prolonged half-life .

Biologische Aktivität

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural formula of the compound is as follows:

Property Details
Molecular FormulaC21H25N3O2S2
Molecular Weight415.6 g/mol
IUPAC Name2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-difluorophenyl)acetamide
InChI KeyRMNYIOIQFUDBRS-UHFFFAOYSA-N

This compound features a thieno[3,2-d]pyrimidine core with a butyl substituent and an acetamide moiety that contributes to its biological activity.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : A study demonstrated that thienopyrimidine derivatives could reduce cell viability significantly in MCF-7 cells, indicating potential as anticancer agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes:

  • Cyclooxygenase (COX) : It shows moderate inhibition against COX enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
    Enzyme Inhibition Activity
    COX-1Moderate
    COX-2Moderate
  • Lipoxygenases (LOX) : Similar studies indicate that this compound may also inhibit lipoxygenases involved in leukotriene synthesis, further supporting its anti-inflammatory potential .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of this compound with biological targets. These studies reveal that the compound forms hydrogen bonds with key residues in target enzymes, enhancing its inhibitory effects. The presence of electron-withdrawing groups like fluorine increases binding affinity due to stronger interactions with enzyme active sites .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds within the thienopyrimidine class:

  • Study on Antioxidant Activity : A series of thienopyrimidine derivatives were evaluated for their antioxidant properties alongside their enzyme inhibition capabilities. The results indicated that these compounds could scavenge free radicals effectively while also inhibiting COX and LOX enzymes.
  • Cytotoxicity Assessment : Cytotoxicity tests against various cancer cell lines showed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for development as anticancer agents .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with cyclization of thieno[3,2-d]pyrimidine precursors followed by sulfanyl-acetamide coupling. Key parameters include:

  • Cyclization : Acidic/basic conditions (e.g., H₂SO₄ or K₂CO₃) at 60–80°C in toluene or ethanol .
  • Coupling : Use of triethylamine as a base in anhydrous DMF or ethanol at 70°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Reaction progress is monitored via TLC and HPLC, with final purity >95% confirmed by analytical HPLC .

Q. Which analytical techniques are prioritized for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) to confirm substituent integration and coupling patterns (e.g., difluorophenyl protons at δ 7.2–8.1) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion verification (e.g., [M+H]⁺ calculated for C₁₉H₁₈F₂N₃O₂S₂: 454.0754) .
  • X-ray Crystallography : If crystalline, resolves 3D conformation and hydrogen-bonding networks .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via HPLC. Thienopyrimidine cores are stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (typically >200°C) .

Q. What preliminary biological assays are used to screen its activity?

  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) .
  • Kinase Inhibition : Fluorescence-based assays (e.g., EGFR or VEGFR2 inhibition at 1–10 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ reported in the range of 5–20 µM) .

Advanced Research Questions

Q. What reaction mechanisms explain the sulfanyl-acetamide coupling step?

The coupling proceeds via nucleophilic substitution: the thiolate anion (from thienopyrimidine) attacks the α-carbon of bromoacetamide derivatives. Catalysis by triethylamine neutralizes HBr byproducts. Kinetic studies show second-order dependence on thiol and haloacetamide concentrations .

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Solvent Optimization : Anhydrous DMF increases solubility of intermediates compared to ethanol .
  • Catalyst Screening : KI (10 mol%) accelerates coupling kinetics, reducing reaction time from 12 to 6 hours .
  • Atmosphere Control : N₂ atmosphere prevents oxidation of the sulfanyl group, improving yields from 65% to 82% .

Q. How should researchers resolve contradictions in biological assay data?

  • Assay Replication : Test in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Metabolite Interference : Use LC-MS to identify degradation products in cell media that may skew results .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., varying alkyl/fluoro substituents) to isolate pharmacophore contributions .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies?

  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
  • Dosing : Oral (10–50 mg/kg) and intravenous (5 mg/kg) administration in rodent models, with plasma half-life monitored via LC-MS/MS .
  • Tissue Distribution : Radiolabeled analogs (³H or ¹⁴C) quantify accumulation in target organs .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • Docking Studies : Molecular docking (AutoDock Vina) into kinase ATP-binding pockets identifies key interactions (e.g., hydrogen bonds with 4-oxo group) .
  • QSAR Models : CoMFA/CoMSIA analyses correlate substituent bulk (e.g., butyl vs. methyl) with IC₅₀ values .
  • MD Simulations : 100-ns simulations in explicit solvent assess conformational stability of the difluorophenyl moiety .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.